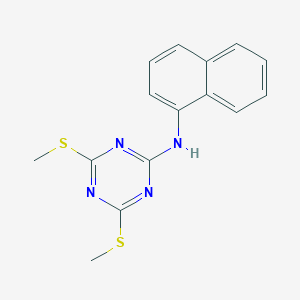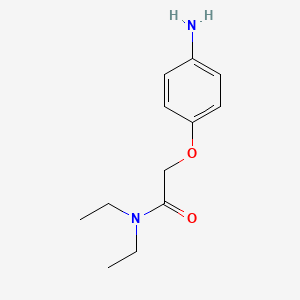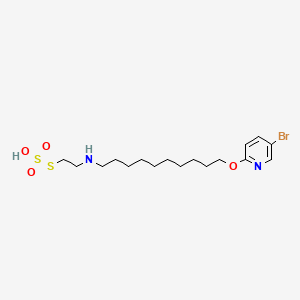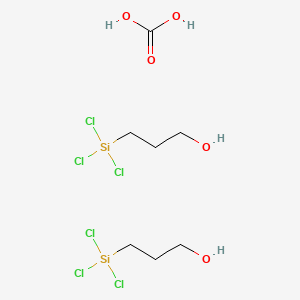
Carbonic acid;3-trichlorosilylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid;3-trichlorosilylpropan-1-ol: is a unique chemical compound that combines the properties of carbonic acid and a trichlorosilyl functional group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of 3-chloropropanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{3-chloropropanol} + \text{trichlorosilane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Carbonic acid;3-trichlorosilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichlorosilyl group can be reduced to form silanol derivatives.
Substitution: The chlorine atoms in the trichlorosilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted trichlorosilyl derivatives.
科学的研究の応用
Chemistry: Carbonic acid;3-trichlorosilylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, enabling the study of protein-silicon interactions and the development of silicon-based bioconjugates.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which exhibit improved mechanical and thermal properties.
作用機序
The mechanism of action of carbonic acid;3-trichlorosilylpropan-1-ol involves its interaction with various molecular targets through its functional groups. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
類似化合物との比較
Carbonic acid;3-chloropropanol: Similar structure but lacks the trichlorosilyl group.
Trichlorosilane: Contains the trichlorosilyl group but lacks the propanol backbone.
3-trichlorosilylpropan-1-ol: Similar structure but lacks the carbonic acid moiety.
Uniqueness: Carbonic acid;3-trichlorosilylpropan-1-ol is unique due to the presence of both carbonic acid and trichlorosilyl functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel materials and compounds with enhanced properties.
特性
CAS番号 |
41423-05-6 |
|---|---|
分子式 |
C7H16Cl6O5Si2 |
分子量 |
449.1 g/mol |
IUPAC名 |
carbonic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/2C3H7Cl3OSi.CH2O3/c2*4-8(5,6)3-1-2-7;2-1(3)4/h2*7H,1-3H2;(H2,2,3,4) |
InChIキー |
BVGGAYZDMAXCSB-UHFFFAOYSA-N |
正規SMILES |
C(CO)C[Si](Cl)(Cl)Cl.C(CO)C[Si](Cl)(Cl)Cl.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
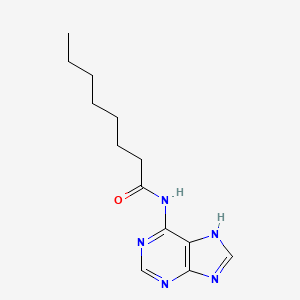

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
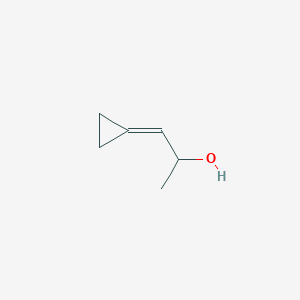
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

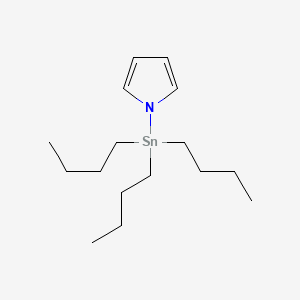
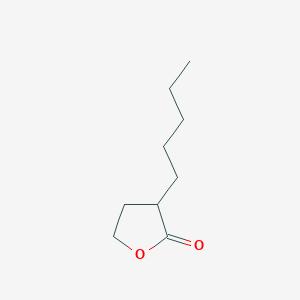
silyl sulfate](/img/structure/B14652319.png)
